2-bromo-6,7-dichloro-9H-carbazol-1-ol
Description
Contextual Significance of Carbazole (B46965) Derivatives in Advanced Organic and Materials Chemistry
Carbazole and its derivatives have garnered considerable attention due to their unique electronic, electrochemical, and photophysical properties. magtech.com.cnresearchgate.net The rigid, planar structure of the carbazole ring system, combined with its electron-donating capabilities, makes it an ideal building block for a wide array of functional materials. researchgate.net These compounds are integral to the development of organic light-emitting diodes (OLEDs), photovoltaics, and other optoelectronic devices. magtech.com.cnnih.govnih.gov The versatility of the carbazole core allows for straightforward functionalization at various positions, enabling the fine-tuning of its properties for specific applications. rsc.orgchim.it
Carbazole-based materials are particularly valued for their high thermal stability and excellent hole-transporting capabilities. researchgate.netnih.gov The introduction of different substituents onto the carbazole framework can significantly alter its electronic structure, leading to materials with tailored energy levels and charge-carrier mobilities. This adaptability has made carbazole derivatives a major focus in the design of next-generation organic electronic materials.
Research Landscape of Polyhalogenated and Hydroxylated Carbazole Systems
The introduction of halogen atoms and hydroxyl groups into the carbazole scaffold dramatically influences its chemical and physical properties. Polyhalogenated carbazoles are a class of compounds that have been detected in various environmental matrices, prompting research into their formation and degradation. nih.govamericanelements.comacs.org From a synthetic perspective, halogenation provides reactive handles for further chemical modifications, such as cross-coupling reactions, which are instrumental in constructing more complex molecular architectures. researcher.lifenih.gov The number and position of halogen substituents can impact the molecule's planarity, solubility, and electronic properties, which in turn affects its performance in materials applications. drugdesign.orgnih.gov
Hydroxylated carbazole derivatives are also of significant interest, particularly due to their potential biological activities and their role as intermediates in metabolic pathways. nih.govum.edu.mt The hydroxyl group can participate in hydrogen bonding, influencing the solid-state packing and intermolecular interactions of the material. ontosight.ai In the context of organic electronics, the position of the hydroxyl group can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby affecting the charge injection and transport properties of the resulting devices.
Specific Research Focus: 2-bromo-6,7-dichloro-9H-carbazol-1-ol as a Model for Structure-Function Relationships
To illustrate the potential properties of this compound, we can examine the known characteristics of related, simpler carbazole derivatives. The following tables provide representative data for various substituted carbazoles, which can be used to infer the expected properties of our target molecule.
Table 1: Physicochemical Properties of Representative Substituted Carbazoles
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 2-Bromo-9H-carbazole | C₁₂H₈BrN | 246.11 | 3652-90-2 |
| 2-Bromo-6-chloro-9H-carbazole | C₁₂H₇BrClN | 280.55 | 2169319-11-1 |
| 3,6-Dibromo-9H-carbazole | C₁₂H₇Br₂N | 324.99 | 6825-20-3 |
| 2,3,6,7-Tetrabromo-9-butyl-9H-carbazole | C₁₆H₁₃Br₄N | 538.91 | - |
Note: Data for this compound is not available. The table presents data for structurally related compounds to provide context.
Table 2: Spectroscopic Data for a Representative Halogenated Carbazole
| Spectroscopic Data for 2,3,6,7-Tetrabromo-9-butyl-9H-carbazole | |
| Crystal Data | |
| Formula | C₁₆H₁₃Br₄N |
| Molecular Weight | 538.91 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.7127 (4) |
| b (Å) | 9.5712 (4) |
| c (Å) | 11.3379 (5) |
| α (°) | 87.225 (2) |
| β (°) | 72.014 (2) |
| γ (°) | 67.673 (2) |
| Volume (ų) | 829.30 (6) |
| Z | 2 |
| Structural Commentary | |
| Carbazole Skeleton | Nearly planar |
| Maximum Deviation (Å) | 0.026 (4) |
| Dihedral Angle with Butyl Chain (°) | 73.8 (4) |
| Intermolecular Interactions | π–π stacking |
| Centroid–Centroid Distance (Å) | 3.559 (2) |
Source: Adapted from crystallographic data for 2,3,6,7-Tetrabromo-9-butyl-9H-carbazole. nih.govresearchgate.net This data is presented to illustrate the typical structural features of polyhalogenated carbazoles.
By analyzing the structure of this compound in the context of the broader family of substituted carbazoles, researchers can gain valuable insights into the fundamental principles that govern the properties of these important heterocyclic compounds. Future synthetic and computational studies focused on this and related molecules will undoubtedly contribute to the continued development of advanced organic materials.
Synthetic Methodologies for this compound and Related Multi-Substituted Carbazole Analogs
The synthesis of multi-substituted carbazoles, such as this compound, requires sophisticated strategies that allow for the precise construction of the carbazole nucleus and the regioselective introduction of various functional groups. The methodologies employed often involve a combination of cyclization reactions to form the core heterocyclic structure, followed by or preceded by functionalization steps.
Structure
3D Structure
Properties
Molecular Formula |
C12H6BrCl2NO |
|---|---|
Molecular Weight |
330.99 g/mol |
IUPAC Name |
2-bromo-6,7-dichloro-9H-carbazol-1-ol |
InChI |
InChI=1S/C12H6BrCl2NO/c13-7-2-1-5-6-3-8(14)9(15)4-10(6)16-11(5)12(7)17/h1-4,16-17H |
InChI Key |
JWRPBUGOHRYASA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C3=CC(=C(C=C3N2)Cl)Cl)O)Br |
Origin of Product |
United States |
Structural Characterization and Spectroscopic Elucidation of 2 Bromo 6,7 Dichloro 9h Carbazol 1 Ol and Analogous Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a powerful tool for delineating the structural framework of 2-bromo-6,7-dichloro-9H-carbazol-1-ol by providing detailed information about the chemical environment of each nucleus.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Mapping
Analysis of the ¹H NMR spectrum provides critical insights into the arrangement of protons on the carbazole (B46965) scaffold. The presence of distinct signals, their chemical shifts (δ), and coupling constants (J) allow for the precise assignment of each proton. Due to the limited availability of specific experimental data for this compound in the surveyed literature, a predictive analysis based on established principles of NMR spectroscopy for analogous halogenated and hydroxylated carbazoles is presented.
The expected ¹H NMR spectrum would feature signals corresponding to the aromatic protons and the protons of the N-H and O-H groups. The hydroxyl proton (1-OH) is anticipated to appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The N-H proton of the carbazole ring is also expected to be a broad singlet, typically in the downfield region. The aromatic protons on the dichlorinated ring are expected to appear as singlets, while the protons on the brominated and hydroxylated ring would likely exhibit doublet or doublet of doublets splitting patterns, depending on their coupling with neighboring protons.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | 7.2 - 7.4 | d | 8.0 - 9.0 |
| H-4 | 7.8 - 8.0 | d | 8.0 - 9.0 |
| H-5 | 7.9 - 8.1 | s | - |
| H-8 | 7.5 - 7.7 | s | - |
| 1-OH | 9.0 - 10.0 | br s | - |
| 9-NH | 10.5 - 11.5 | br s | - |
Note: This is a predictive table based on analogous systems. Actual experimental values may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
The ¹³C NMR spectrum is instrumental in defining the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct resonance, and the chemical shifts of these signals are indicative of their electronic environment. The presence of electronegative halogen and oxygen substituents significantly influences the chemical shifts of the attached and adjacent carbon atoms.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 | 145 - 155 |
| C-2 | 110 - 120 |
| C-3 | 120 - 130 |
| C-4 | 115 - 125 |
| C-4a | 120 - 130 |
| C-4b | 135 - 145 |
| C-5 | 110 - 120 |
| C-5a | 130 - 140 |
| C-6 | 125 - 135 |
| C-7 | 125 - 135 |
| C-8 | 110 - 120 |
| C-8a | 120 - 130 |
Note: This is a predictive table based on analogous systems. Actual experimental values may vary.
Two-Dimensional NMR Techniques for Correlation and Stereochemical Assignment
To unambiguously assign all proton and carbon signals and to understand the connectivity within the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable.
COSY: This experiment would reveal the coupling relationships between adjacent protons, confirming the positions of the aromatic protons on the substituted rings.
HSQC: This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that has an attached proton.
While specific 2D NMR data for this compound is not available, the application of these techniques would be a standard and essential step in its complete structural elucidation.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides vital information regarding the molecular weight and elemental composition of a compound, as well as insights into its structural features through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-resolution mass spectrometry is a critical technique for determining the precise elemental formula of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₁₂H₆BrCl₂NO), the calculated exact mass would be compared to the experimentally determined mass to confirm its elemental formula. The characteristic isotopic pattern resulting from the presence of one bromine and two chlorine atoms would provide a definitive signature for this compound.
Table 3: Predicted HRMS Data for this compound
| Ion | Calculated m/z |
| [M+H]⁺ | 343.8877 |
| [M-H]⁻ | 341.8720 |
Note: These are calculated values for the most abundant isotopes. The experimental spectrum would show a characteristic isotopic distribution pattern.
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a series of product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of its atoms and the location of its functional groups.
For this compound, MS/MS analysis would likely involve the fragmentation of the protonated or deprotonated molecular ion. Expected fragmentation pathways could include the loss of the hydroxyl group, the halogen atoms, or cleavage of the carbazole ring system. The analysis of these fragmentation patterns would provide further corroboration of the proposed structure. While specific MS/MS data is not available, this technique would be a key component in the comprehensive structural characterization of this compound.
Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the vibrational modes of a molecule. mdpi.comyoutube.com These methods are highly sensitive to the specific chemical bonds and their environment within a molecule, offering a molecular fingerprint. youtube.com
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrational transitions. For this compound, the FT-IR spectrum is expected to exhibit a series of characteristic absorption bands corresponding to its distinct functional groups. The analysis of halogen-substituted carbazole derivatives provides a basis for assigning these expected vibrational modes. nih.gov
Key expected FT-IR vibrational assignments for this compound, based on analogous compounds, would include:
O-H Stretching: A broad and strong absorption band is anticipated in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl (-OH) group. The broadness of this peak often suggests intermolecular hydrogen bonding in the solid state.
N-H Stretching: A sharp to moderately broad peak is expected around 3300-3500 cm⁻¹, corresponding to the stretching vibration of the secondary amine (N-H) in the carbazole ring.
Aromatic C-H Stretching: Multiple sharp, weaker bands are predicted to appear above 3000 cm⁻¹, indicative of the C-H stretching vibrations within the aromatic carbazole core.
Aromatic C=C Stretching: A series of medium to strong absorption bands are expected in the 1400-1650 cm⁻¹ region, arising from the C=C bond stretching vibrations of the aromatic rings.
C-N Stretching: A band in the 1200-1350 cm⁻¹ range can be attributed to the stretching vibration of the C-N bond within the carbazole framework.
C-O Stretching: The stretching vibration of the C-O bond of the phenolic hydroxyl group is anticipated to produce a strong band in the 1000-1260 cm⁻¹ region.
C-Cl Stretching: Strong absorption bands in the 600-800 cm⁻¹ region are characteristic of the C-Cl stretching vibrations.
C-Br Stretching: A strong absorption band is expected in the lower frequency region, typically between 500 and 600 cm⁻¹, corresponding to the C-Br stretching vibration.
| Functional Group | Expected Wavenumber (cm⁻¹) (Based on Analogous Systems) | Vibrational Mode |
| O-H | 3200-3600 | Stretching |
| N-H | 3300-3500 | Stretching |
| Aromatic C-H | >3000 | Stretching |
| Aromatic C=C | 1400-1650 | Stretching |
| C-N | 1200-1350 | Stretching |
| C-O | 1000-1260 | Stretching |
| C-Cl | 600-800 | Stretching |
| C-Br | 500-600 | Stretching |
This table presents expected data based on the analysis of similar substituted carbazole compounds.
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR. mdpi.com While FT-IR is more sensitive to polar functional groups, Raman spectroscopy excels in detecting vibrations of non-polar and symmetric bonds. For this compound, the Raman spectrum would be particularly useful for characterizing the carbazole backbone and the carbon-halogen bonds.
Expected prominent Raman signals for this compound, by analogy to other carbazoles, would include: nih.govscilit.com
Aromatic Ring Vibrations: Strong signals corresponding to the in-plane and out-of-plane vibrations of the carbazole ring system are expected. The symmetric "breathing" modes of the aromatic rings typically yield very strong Raman bands.
C-C Stretching: The stretching vibrations of the carbon-carbon bonds within the aromatic rings will be prominent.
C-Halogen Vibrations: The C-Cl and C-Br stretching vibrations will also be observable, often at lower frequencies, and can provide information about the conformational structure.
| Vibrational Mode | Expected Raman Shift (cm⁻¹) (Based on Analogous Systems) | Intensity |
| Aromatic Ring Breathing | 1000-1300 | Strong |
| Aromatic C=C Stretching | 1400-1650 | Strong to Medium |
| C-Cl Stretching | 600-800 | Medium |
| C-Br Stretching | 500-600 | Medium |
This table presents expected data based on the analysis of similar substituted carbazole compounds.
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)
UV-Vis and fluorescence spectroscopy are employed to investigate the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from the ground state to higher energy excited states, while fluorescence is the emission of light as electrons return to the ground state. The electronic properties of carbazole and its derivatives are of significant interest due to their applications in organic electronics. mdpi.comresearchgate.net
For this compound, the UV-Vis absorption spectrum is expected to show characteristic bands arising from π-π* transitions within the conjugated carbazole system. The positions and intensities of these bands are influenced by the substituents. Halogen atoms and the hydroxyl group can act as auxochromes, causing shifts in the absorption maxima (either bathochromic, to longer wavelengths, or hypsochromic, to shorter wavelengths) and changes in molar absorptivity. Generally, carbazole derivatives exhibit strong absorption in the UV region. nih.govresearcher.life
The fluorescence spectrum provides information about the emissive properties of the molecule. Many carbazole derivatives are known to be fluorescent. researchgate.net The emission wavelength and quantum yield are sensitive to the molecular structure and the solvent environment. The presence of heavy atoms like bromine can sometimes lead to quenching of fluorescence due to the heavy-atom effect, which promotes intersystem crossing to the triplet state.
| Spectroscopic Parameter | Expected Range (Based on Analogous Carbazole Systems) | Electronic Transition |
| Absorption Maximum (λmax) | 280-350 nm | π-π* |
| Molar Absorptivity (ε) | 10,000 - 50,000 M⁻¹cm⁻¹ | - |
| Emission Maximum (λem) | 350-450 nm | Fluorescence |
| Stokes Shift | 50-100 nm | - |
This table presents expected data based on the analysis of similar substituted carbazole compounds.
Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure
Single-Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rsc.org This technique provides detailed information about bond lengths, bond angles, torsion angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking. oup.comnih.gov
While a crystal structure for this compound is not publicly available, analysis of related halogenated carbazole structures allows for predictions of its solid-state characteristics. researchgate.netnih.govnih.gov The carbazole core is expected to be largely planar. nih.gov The bromine, chlorine, and hydroxyl substituents will influence the molecular packing in the crystal lattice.
Key structural features anticipated for this compound in the solid state include:
Planarity of the Carbazole Ring: The fused ring system of the carbazole moiety is expected to be nearly planar. nih.gov
Intermolecular Hydrogen Bonding: The presence of the -OH and N-H groups provides sites for hydrogen bonding, which is likely to be a dominant intermolecular interaction, influencing the crystal packing.
Halogen Bonding: The chlorine and bromine atoms may participate in halogen bonding interactions with other electronegative atoms in neighboring molecules.
π-π Stacking: The planar aromatic carbazole rings are likely to engage in π-π stacking interactions, contributing to the stability of the crystal structure. nih.govresearchgate.net
| Structural Parameter | Expected Value/Feature (Based on Analogous Carbazole Systems) |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c, Pnma) |
| C-C bond lengths (aromatic) | ~1.36 - 1.41 Å |
| C-N bond lengths | ~1.37 - 1.39 Å |
| C-O bond length | ~1.36 Å |
| C-Cl bond length | ~1.74 Å |
| C-Br bond length | ~1.90 Å |
| Intermolecular Interactions | Hydrogen bonding, Halogen bonding, π-π stacking |
This table presents expected data based on the analysis of similar substituted carbazole compounds.
Computational and Theoretical Studies of 2 Bromo 6,7 Dichloro 9h Carbazol 1 Ol
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. researchgate.net This method is employed to determine the optimized molecular geometry of 2-bromo-6,7-dichloro-9H-carbazol-1-ol, which corresponds to the lowest energy conformation of the molecule. By calculating the electronic density, DFT provides a basis for understanding the molecule's stability, electronic properties, and vibrational frequencies. nih.govresearchgate.net Studies on related halogenated carbazole (B46965) and aniline (B41778) derivatives frequently utilize DFT methods, often with the B3LYP functional combined with a basis set like 6-311++G(d,p), to achieve a reliable balance between accuracy and computational cost. researchgate.netnih.gov The optimized geometry is the foundation for all subsequent computational analyses, including frontier molecular orbitals, natural bond orbitals, and electrostatic potential mapping.
Frontier Molecular Orbital (FMO) theory is crucial for describing the chemical reactivity and electronic properties of a molecule. nih.gov The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the molecule's ionization potential, while the LUMO's energy is related to its electron affinity.
The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a molecule that is more reactive and can be easily polarized. This energy gap is also instrumental in understanding the charge transfer characteristics within the molecule, which are responsible for its bioactivity and electronic properties. researchgate.net
Table 1: Illustrative Frontier Molecular Orbital Parameters This table presents typical data obtained from FMO analysis for a carbazole derivative, calculated using DFT/B3LYP methods.
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | -1.7 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
For this compound, NBO analysis would reveal key interactions, such as those between the lone pairs of the nitrogen, oxygen, and halogen atoms and the antibonding orbitals of the carbazole ring system. These hyperconjugative interactions (e.g., LP(N) → π, LP(O) → π) are crucial for stabilizing the molecular structure.
Table 2: Illustrative NBO Analysis of Key Intramolecular Interactions This table shows representative donor-acceptor interactions and their stabilization energies as determined by NBO analysis for a substituted aromatic amine.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (1) N | π* (C-C) | 55.2 | Lone pair delocalization into the aromatic ring |
| LP (2) O | σ* (C-C) | 5.8 | Hyperconjugation |
Quantum chemical calculations are highly effective in predicting the vibrational spectra (infrared and Raman) of molecules. researchgate.net By performing a frequency calculation on the optimized geometry of this compound, a set of theoretical vibrational modes and their corresponding frequencies can be generated. nih.gov These calculated frequencies are often scaled by a specific factor (e.g., 0.961 for B3LYP/6-311++G(d,p)) to correct for anharmonicity and limitations in the theoretical model, allowing for a more accurate comparison with experimental data. nih.gov
This comparative analysis is vital for validating the molecular structure obtained from the calculations and for making definitive assignments of the vibrational bands observed in experimental FTIR and FT-Raman spectra. researchgate.net Discrepancies between theoretical and experimental data can arise because calculations typically model the molecule in a gaseous state, whereas experiments are often conducted in the solid state. nih.gov
Table 3: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies This table presents a typical comparison of key vibrational modes for a substituted carbazole, demonstrating the correlation between theoretical predictions and experimental observations.
| Vibrational Mode | Calculated Wavenumber (cm-1) | Experimental Wavenumber (cm-1) | Assignment |
|---|---|---|---|
| ν(O-H) | 3550 | 3545 | O-H stretching |
| ν(N-H) | 3450 | 3442 | N-H stretching |
| ν(C=C) | 1610 | 1605 | Aromatic C=C stretching |
| ν(C-Cl) | 750 | 748 | C-Cl stretching |
Quantum Chemical Descriptors and Reactivity Indices
Based on the energies of the frontier molecular orbitals, several quantum chemical descriptors and reactivity indices can be calculated. These parameters provide a quantitative measure of the molecule's reactivity and are derived from conceptual DFT. Important descriptors include electronegativity (χ), chemical hardness (η), and global softness (S).
Electronegativity (χ) measures the ability of a molecule to attract electrons.
Chemical Hardness (η) quantifies the resistance of a molecule to change its electron configuration. A molecule with a high hardness value is less reactive.
Global Softness (S) is the reciprocal of hardness and indicates the capacity of a molecule to accept electrons.
These indices are valuable for predicting how this compound will behave in chemical reactions and interactions with other species.
Table 4: Illustrative Quantum Chemical Descriptors This table provides representative values for global reactivity indices calculated from HOMO and LUMO energies.
| Descriptor | Formula | Value |
|---|---|---|
| Ionization Potential (I) | -EHOMO | 6.5 eV |
| Electron Affinity (A) | -ELUMO | 1.7 eV |
| Chemical Hardness (η) | (I - A) / 2 | 2.4 eV |
| Electronegativity (χ) | (I + A) / 2 | 4.1 eV |
Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the electrostatic properties of a molecule. It illustrates the charge distribution and is plotted onto the molecule's electron density surface. The MEP map uses a color scale to indicate different potential regions:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.
Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas that are susceptible to nucleophilic attack.
Green: Regions of neutral or near-zero potential.
For this compound, the MEP map would likely show negative potential (red) around the electronegative oxygen, nitrogen, and halogen atoms, identifying them as sites for hydrogen bonding and electrophilic interactions. Positive potential (blue) would be expected around the hydrogen atoms of the hydroxyl (-OH) and amine (-NH) groups, making them likely sites for nucleophilic attack.
Chemical Reactivity and Transformations of 2 Bromo 6,7 Dichloro 9h Carbazol 1 Ol and Its Derivatives
Reactivity of Halogen Substituents (Bromine and Chlorine) on the Carbazole (B46965) Ring
The halogen substituents on the carbazole ring are key sites for functionalization. The differential reactivity of bromine and chlorine atoms can be exploited for selective chemical modifications.
The bromine atom at the C-2 position and the chlorine atoms at the C-6 and C-7 positions are expected to be active participants in metal-catalyzed cross-coupling reactions. Generally, the reactivity of halogens in such reactions follows the order I > Br > Cl. This differential reactivity can potentially allow for selective functionalization.
Palladium-catalyzed reactions, such as Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig, and Ullmann couplings, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. In the case of 2-bromo-6,7-dichloro-9H-carbazol-1-ol, the more reactive C-Br bond would likely be the primary site of reaction under carefully controlled conditions, leaving the C-Cl bonds intact for subsequent transformations. This allows for a stepwise introduction of different substituents onto the carbazole core.
Table 1: Expected Metal-Catalyzed Cross-Coupling Reactions
| Coupling Reaction | Reactant | Catalyst/Reagent | Expected Product |
|---|---|---|---|
| Suzuki | Arylboronic acid | Pd(PPh₃)₄, base | 2-Aryl-6,7-dichloro-9H-carbazol-1-ol |
| Stille | Organostannane | Pd(PPh₃)₄ | 2-Alkyl/Aryl-6,7-dichloro-9H-carbazol-1-ol |
| Heck | Alkene | Pd(OAc)₂, PPh₃, base | 2-Alkenyl-6,7-dichloro-9H-carbazol-1-ol |
| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, base | 2-Alkynyl-6,7-dichloro-9H-carbazol-1-ol |
Note: The table represents expected outcomes based on general reactivity principles of halogenated carbazoles. Specific reaction conditions would need to be optimized.
Direct nucleophilic aromatic substitution (SNAr) on the carbazole ring is generally challenging due to the electron-rich nature of the aromatic system. However, the presence of multiple electron-withdrawing halogen atoms can facilitate such reactions, particularly under harsh conditions or with strong nucleophiles. The positions of the halogens and the nature of the nucleophile would dictate the feasibility and regioselectivity of the substitution. It is anticipated that the chlorine atoms, being more electronegative, would have a greater activating effect on the ring for nucleophilic attack, though the bromine's better leaving group ability could also play a role.
The distinct reactivity of the bromine and chlorine substituents is a key feature for the regioselective functionalization of the carbazole system. nih.gov By choosing appropriate reaction conditions and catalysts, it is possible to selectively target one type of halogen over the other. For instance, milder palladium-catalyzed coupling conditions would likely favor reaction at the C-2 bromine position. Following this initial functionalization, more forcing conditions could then be employed to react the chlorine atoms at C-6 and C-7, allowing for the synthesis of complex, unsymmetrically substituted carbazole derivatives.
Reactivity of the Hydroxyl Moiety at Position 1
The hydroxyl group at the C-1 position is a versatile functional handle that can undergo a variety of chemical transformations.
The phenolic hydroxyl group can be readily converted into ethers and esters through standard synthetic methodologies.
Etherification: Reaction with alkyl halides or sulfates in the presence of a base (e.g., Williamson ether synthesis) would yield the corresponding 1-alkoxy-2-bromo-6,7-dichloro-9H-carbazole.
Esterification: Treatment with acyl chlorides or anhydrides in the presence of a base or an acid catalyst would produce the corresponding 1-acyloxy-2-bromo-6,7-dichloro-9H-carbazole.
These derivatizations can be used to protect the hydroxyl group during subsequent reactions on the carbazole ring or to modify the electronic and physical properties of the molecule.
Table 2: Expected Derivatization Reactions of the Hydroxyl Group
| Reaction | Reagent | Conditions | Expected Product |
|---|---|---|---|
| Etherification | Methyl iodide | K₂CO₃, Acetone | 2-Bromo-6,7-dichloro-1-methoxy-9H-carbazole |
Note: The table provides examples of expected derivatization reactions.
The hydroxyl group, being on an electron-rich aromatic ring, can influence the oxidative stability of the molecule. While the carbazole nucleus itself can undergo oxidative coupling, the presence of the hydroxyl group may direct oxidation towards the formation of quinone-like structures under specific conditions. researchgate.netsemanticscholar.orgpsu.eduresearchgate.net However, the high degree of halogenation on the carbazole ring might also impart significant stability against oxidation. The specific outcome of oxidative reactions would be highly dependent on the oxidant used and the reaction conditions.
Chiral Catalysis in Hydroxycarbazole Coupling Reactions
The development of asymmetric methods for carbon-carbon bond formation is a cornerstone of modern organic synthesis, particularly for creating axially chiral biaryl compounds, which are valuable as chiral ligands and bioactive molecules. kaust.edu.sarsc.org In the context of hydroxycarbazoles like this compound, enantioselective oxidative coupling reactions represent a powerful tool for constructing such chiral architectures. kaust.edu.saresearchgate.net
Research has demonstrated the efficacy of chiral vanadium(V) complexes in catalyzing the enantioselective oxidative hetero-coupling of hydroxycarbazole derivatives with various arenols, such as 2-naphthols. kaust.edu.sakaust.edu.sa These reactions proceed under mild conditions and exhibit high chemo-, regio-, and enantioselectivity, successfully suppressing the formation of undesired homo-coupling byproducts. kaust.edu.sarsc.org The catalyst system, often featuring a BINOL skeleton and an amino acid moiety, facilitates the formation of unsymmetrical carbazole-based biaryls. kaust.edu.sa
For instance, the coupling of 3-hydroxycarbazoles with 2-naphthols using a chiral vanadium catalyst has been shown to produce axially chiral hetero-coupling products in good yields (e.g., 81%) and with moderate to good enantiomeric ratios. kaust.edu.sarsc.org The reaction conditions are generally mild, often conducted under an air atmosphere, highlighting the practical and environmentally benign nature of this approach. kaust.edu.sa Furthermore, the versatility of this catalytic system extends to the aerobic oxidative hetero-coupling of hydroxycarbazoles with β-ketoesters, leading to the formation of products with an all-carbon chiral quaternary center in high yield and stereoselectivity. kaust.edu.sa
The utility of chiral vanadium catalysts has also been established in the asymmetric oxidative homo-coupling of hydroxycarbazoles, providing a facile route to C2-symmetric bi-carbazole alkaloids. nih.gov This demonstrates the broad applicability of these catalytic systems for generating diverse, optically active carbazole structures originating from hydroxylated precursors.
Table 1: Representative Chiral Vanadium-Catalyzed Hetero-Coupling of Hydroxycarbazoles Note: This table is based on data for general 3-hydroxycarbazoles as specific data for this compound was not available.
| Coupling Partner | Catalyst System | Product Type | Yield | Enantiomeric Ratio (er) | Reference |
|---|---|---|---|---|---|
| 2-Naphthol | (Ra,S)-4a [chiral vanadium(V) complex] | Axially Chiral Biarenol | 81% | 69:31 | kaust.edu.sa, rsc.org |
Chemical Modifications at the Carbazole Nitrogen (N-9 Position)
The nitrogen atom at the N-9 position of the carbazole ring is a key site for functionalization, allowing for the introduction of a wide array of substituents that can significantly modulate the molecule's properties.
N-Alkylation and N-Arylation Strategies
N-alkylation is a common strategy to enhance solubility and modify the electronic properties of carbazole derivatives. This transformation is typically achieved by deprotonating the carbazole nitrogen with a base to form the carbazolide anion, followed by reaction with an alkyl halide. For example, 3-bromocarbazole has been successfully alkylated with 1-bromohexane (B126081) using aqueous sodium hydroxide (B78521) in the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) iodide (TBAI). beilstein-journals.org Another approach involves the reaction of a carbazol-9-ide potassium salt with an alkyl halide, such as 3-bromoprop-1-yne, to introduce an alkyne functionality. nih.gov These methods are directly applicable to this compound, provided the phenolic hydroxyl group is suitably protected.
N-arylation introduces aryl groups at the N-9 position, creating more complex, rigid, and often electronically active structures. Palladium-catalyzed coupling reactions are a primary method for achieving this transformation. lookchem.com These reactions, such as the Buchwald-Hartwig amination, couple the carbazole nitrogen with an aryl halide or triflate, enabling the synthesis of N-aryl carbazoles with diverse electronic characteristics.
Influence of N-Substitution on Carbazole Electronic and Steric Properties
Substituting the hydrogen at the N-9 position with alkyl or aryl groups has profound effects on the steric and electronic nature of the carbazole core.
Electronic Properties: N-substitution is a powerful tool for tuning the electronic properties of carbazoles. researchgate.net The nitrogen atom's lone pair of electrons participates in the aromatic π-system. Introducing electron-donating or electron-withdrawing groups at the N-9 position can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.netnih.gov For instance, replacing an N-H with an N-alkyl or N-aryl group can tune the HOMO level and modify the intramolecular charge transfer (ICT) characteristics of the molecule. researchgate.netnih.gov This modulation is crucial for applications in organic electronics, where carbazole derivatives are used as host materials for OLEDs or as components in solar cells. beilstein-journals.orgacs.org Computational studies using density functional theory (DFT) have corroborated that substitution significantly impacts the electronic structure and can be used to predict chemical reactivity and optoelectronic properties. acs.orgresearchgate.net
Steric Properties: The introduction of bulky substituents at the N-9 position creates significant steric hindrance. This can influence the molecule's conformation, crystal packing, and intermolecular interactions. nih.govresearchgate.net For example, bulky N-substituents can disrupt π–π stacking between carbazole units, which can be advantageous in preventing aggregation-caused quenching in emissive materials. researchgate.net The steric bulk of groups like tert-butyl-phenyl or other large aryl moieties can also influence the biological activity of carbazole derivatives by affecting how they fit into the active sites of enzymes or receptors. nih.gov In the crystal structure of N-substituted carbazoles, the dihedral angle between the carbazole plane and the substituent is a key parameter influenced by steric effects. nih.govresearchgate.net
Table 2: Influence of N-Substitution on Carbazole Properties
| N-Substituent Type | General Effect on Electronic Properties | General Effect on Steric Properties | Potential Application | Reference |
|---|---|---|---|---|
| Alkyl Chains (e.g., hexyl, butyl) | Increases solubility; minor electronic tuning. | Increases molecular flexibility. | Organic electronics, soluble intermediates. | beilstein-journals.org, nih.gov |
| Aryl Groups (e.g., phenyl) | Tunes HOMO/LUMO levels; can enhance π-conjugation. | Increases rigidity; introduces steric bulk that can prevent π-stacking. | OLED host materials, charge transport layers. | researchgate.net, acs.org |
Strategic Chemical Transformations for Diverse Carbazole Architectures
Beyond N-substitution, the this compound scaffold allows for a multitude of chemical transformations to build diverse and complex molecular architectures. The existing halogen atoms and the activatable C-H bonds provide numerous points for further functionalization.
Transition metal-catalyzed cross-coupling reactions are among the most powerful methods for elaborating the carbazole skeleton. The bromine atom at the C-2 position is a prime site for Suzuki-Miyaura, Stille, Heck, or Sonogashira couplings to introduce new aryl, vinyl, or alkynyl groups. These reactions are fundamental for creating π-extended systems with tailored optoelectronic properties. chim.it
Furthermore, C-H activation and functionalization have emerged as an efficient and atom-economical strategy. chim.it Directing groups can be used to achieve site-selective C-H alkylation, alkenylation, or arylation at specific positions on the carbazole ring, bypassing the need for pre-functionalized starting materials. chim.it
The inherent functionality of the carbazole nucleus can be used to synthesize hybrid molecules. For example, the carbazole unit can be linked to other heterocyclic systems like 1,2,3-triazoles via "click" chemistry, or to pyridine (B92270) moieties to create compounds with ICT properties. beilstein-journals.orgnih.gov The synthesis of carbazole amides, hydrazides, and hydrazones from carbazole carboxylic acid precursors represents another avenue for creating structurally diverse libraries of compounds for biological screening. nih.gov The combination of these varied synthetic strategies allows for the construction of a vast array of carbazole-based molecules with applications ranging from materials science to medicinal chemistry. nih.govijrpc.com
Advanced Research Perspectives and Emerging Applications of Functionalized Carbazole Systems
Materials Science Research and Development
Functionalized carbazole (B46965) systems are at the forefront of materials science research, primarily due to their exceptional hole-transporting capabilities, high thermal stability, and strong luminescence. nih.govresearchgate.net These properties make them highly suitable for a range of optoelectronic applications. The ability to modify the carbazole structure allows for the optimization of material properties to meet the specific demands of various devices.
Carbazole derivatives are integral components in the fabrication of organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). In OLEDs, carbazole-based materials are frequently employed as host materials for phosphorescent emitters, as hole-transporting layers (HTLs), or as the emissive materials themselves, particularly for blue light emission. magtech.com.cnmdpi.com The high triplet energy of many carbazole derivatives is a key advantage, as it allows for efficient energy transfer to phosphorescent dopants without significant energy loss. researchgate.net The introduction of halogen atoms can influence the electronic properties and intermolecular interactions of these materials, which in turn affects device performance. rsc.org For instance, certain carbazole-based compounds have been utilized to achieve deep-blue emission in non-doped OLEDs with high external quantum efficiencies. nih.gov
In the context of solar cells, carbazole derivatives are often used as the donor material in bulk heterojunction (BHJ) solar cells or as the hole-transporting material in perovskite solar cells. nih.govacs.org The broad absorption and suitable energy levels of these materials enable efficient light harvesting and charge separation. The structural design of carbazole-based polymers, including the nature and position of substituents, plays a crucial role in determining their photovoltaic performance. researchgate.net Research has shown that modifications to the carbazole backbone can lead to improved power conversion efficiencies in organic solar cells. acs.org
| Carbazole Derivative Type | Application | Key Properties | Reported Performance Metric |
|---|---|---|---|
| Diarylamino-substituted carbazoles | OLED (HTL) | High thermal stability (Td up to 490 °C), suitable glass transition temperatures (Tg up to 217 °C). nih.gov | Ionization potentials in the range of 5.24–5.81 eV. nih.gov |
| Carbazole-fluorene copolymers | OLED (Emissive Layer) | Intense blue photoluminescence with high quantum yields (78–87% in solution). mdpi.com | Blue emission in both solution and thin films. mdpi.com |
| Carbazole-π-imidazole derivatives | OLED (Deep-Blue Emitter) | Wide band-gap, high singlet energy. nih.gov | Maximum EQE of 4.43% with CIE coordinates of (0.159, 0.080). nih.gov |
| Poly(2,7-carbazole) derivatives | Solar Cells | Low band gap, good hole mobilities. acs.org | Power conversion efficiencies up to 4.8%. acs.org |
The excellent charge-transporting properties of carbazole derivatives make them prime candidates for use as organic semiconductors. researchgate.net Their rigid structure and extended π-conjugation facilitate efficient charge carrier mobility. This has led to their integration into organic field-effect transistors (OFETs), where they can function as the active semiconductor layer. The performance of these devices is highly dependent on the molecular packing and electronic structure of the carbazole material, which can be modulated through chemical functionalization. ub.edu
The introduction of electron-withdrawing groups, such as halogens, can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which can be beneficial for charge injection and transport in certain device architectures. Conversely, electron-donating groups can raise these energy levels. This ability to tune the electronic properties is a cornerstone of the ongoing research into carbazole-based organic semiconductors.
Rational Design of Novel Carbazole-Based Chemical Entities through Structure-Reactivity Correlations
The development of new carbazole-based materials with enhanced properties relies on the principles of rational design, which are guided by a deep understanding of structure-property and structure-reactivity relationships. rsc.orgacs.org By systematically modifying the carbazole scaffold, researchers can fine-tune the electronic and photophysical characteristics of the resulting molecules.
The position of substitution on the carbazole ring is a critical factor. For example, functionalization at the 3,6- or 2,7-positions can extend the π-conjugation of the molecule, leading to a red-shift in the absorption and emission spectra and a decrease in the energy bandgap. researchgate.netum.edu.my Substitution at the 9-position (the nitrogen atom) can improve solubility and influence the molecular packing in the solid state, which in turn affects charge transport. mdpi.com
The nature of the substituents also plays a vital role. Halogen atoms, for instance, can modulate the electronic properties through their inductive and resonance effects. The "heavy atom effect" of bromine and iodine can also promote intersystem crossing, which is a key process in phosphorescent materials. rsc.org Hydroxyl groups can participate in hydrogen bonding, which can influence the intermolecular interactions and solid-state morphology of the material. A systematic study of these structure-property relationships allows for the predictive design of new carbazole derivatives with optimized performance for specific applications. acs.orgresearchgate.net
| Structural Modification | Effect on Properties | Potential Application Benefit |
|---|---|---|
| Substitution at 3,6- or 2,7-positions | Extended π-conjugation, lower bandgap. researchgate.netum.edu.my | Red-shifted absorption/emission for solar cells and specific color OLEDs. researchgate.net |
| Substitution at 9-position (N-atom) | Increased solubility, modified solid-state packing. mdpi.com | Improved processability and charge transport. mdpi.com |
| Introduction of electron-donating groups | Higher HOMO/LUMO energy levels. acs.org | Better energy level alignment with other materials in a device. acs.org |
| Introduction of electron-withdrawing groups (e.g., halogens) | Lower HOMO/LUMO energy levels. mdpi.com | Improved charge injection and stability. mdpi.com |
| Incorporation of heavy atoms (e.g., Br, I) | Enhanced intersystem crossing (heavy atom effect). rsc.org | Development of phosphorescent materials for OLEDs. rsc.org |
Methodological Advancements in Carbazole Synthesis and Functionalization for Complex Molecules
The synthesis of complex, polyfunctionalized carbazole derivatives requires a diverse and sophisticated synthetic toolkit. beilstein-archives.orgnih.gov Over the years, numerous methodologies have been developed to construct the carbazole core and introduce a wide array of functional groups with high regioselectivity.
One of the classic methods for synthesizing the carbazole skeleton is the Cadogan ring-closure reaction, which involves the reductive cyclization of 2-nitrobiphenyls. acs.org Modern advancements have focused on transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Ullmann couplings, which are invaluable for attaching various aryl and other groups to the carbazole core. researchgate.netum.edu.my These reactions are highly versatile and allow for the construction of complex molecular architectures.
More recent developments include domino reactions, such as the Diels-Alder reaction of vinylindoles, which can generate polysubstituted carbazoles in a single step from readily available starting materials. beilstein-archives.orgnih.gov Brønsted acid-catalyzed tandem reactions have also been employed for the one-pot synthesis of substituted carbazoles. fao.orgfigshare.com These advanced synthetic methods provide efficient pathways to novel carbazole-based materials, enabling the exploration of new and complex molecular designs for advanced applications. The synthesis of C4-aminated carbazoles, for example, has been achieved through a one-step process involving C-H amination and arylation. acs.org
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-bromo-6,7-dichloro-9H-carbazol-1-ol, and what key reaction parameters influence yield?
- Methodological Answer : The compound can be synthesized via halogenation of carbazole precursors. A modified approach involves reacting carbazole with halogenating agents (e.g., 1,4-dibromobutane) in toluene using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst at 45°C . Key parameters include solvent choice, catalyst loading, reaction time, and purification steps (e.g., recrystallization from ethanol). Orthogonal experimental design (e.g., factorial design) can optimize these variables to enhance yield .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d6) confirm structural integrity and substitution patterns .
- Mass Spectrometry (MS) : High-resolution MS (EI or ESI+) verifies molecular weight and fragmentation pathways .
- X-ray Crystallography : Single-crystal analysis resolves stereochemistry and intermolecular interactions, as demonstrated for similar halogenated carbazoles .
Q. How can researchers assess the stability of this compound under varying experimental conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to controlled pH (1–13), temperature (25–60°C), and light conditions. Monitor degradation via HPLC or UV-Vis spectroscopy. For example, triazole-carbazole hybrids show pH-dependent stability, with optimal stability near neutral conditions .
Advanced Research Questions
Q. What strategies address challenges in regioselective halogenation during synthesis?
- Methodological Answer : Regioselectivity can be controlled using directing groups (e.g., boronic acids in Suzuki couplings) or steric effects from bulky substituents. Computational modeling (DFT) predicts reactive sites, while in-situ monitoring (e.g., Raman spectroscopy) tracks intermediate formation . For example, bromination at the carbazole 2-position is favored due to electronic effects .
Q. How can researchers resolve contradictions in reported biological activities of halogenated carbazoles?
- Methodological Answer : Perform meta-analysis of literature data to identify variables causing discrepancies (e.g., cell lines, assay protocols). Validate findings using standardized assays (e.g., NIH/3T3 for cytotoxicity) and dose-response curves. Statistical tools like ANOVA or multivariate regression isolate confounding factors .
Q. What advanced reactor designs improve the scalability of halogenated carbazole synthesis?
- Methodological Answer : Continuous-flow reactors enhance heat/mass transfer and reduce side reactions. Membrane reactors (e.g., ceramic membranes) enable in-situ separation of halogenation byproducts. Process simulation tools (COMSOL Multiphysics) model reaction kinetics and optimize parameters (e.g., residence time) .
Q. How can AI-driven approaches accelerate the discovery of derivatives with enhanced bioactivity?
- Methodological Answer : Machine learning models (e.g., QSAR) predict bioactivity by training on datasets of halogenated carbazoles. Generative adversarial networks (GANs) propose novel structures, which are validated via high-throughput screening. For example, AI-optimized carbazole derivatives show improved anticancer activity in silico .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
